molecular formula C6H11N3O2S B2390831 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide CAS No. 2034460-52-9

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide

Cat. No.: B2390831
CAS No.: 2034460-52-9
M. Wt: 189.23
InChI Key: XBOZMAVXIYHFKG-UHFFFAOYSA-N
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Description

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide is a synthetically designed spirocyclic compound featuring a unique ring system. Spiro[4.4]nonane scaffolds are of significant interest in medicinal chemistry and drug discovery due to their three-dimensional structure, which can impart favorable properties for molecular recognition. The presence of imino and sulfone functional groups within this specific framework suggests potential for diverse chemical reactivity and interaction with biological targets. Researchers can explore this compound as a key synthetic intermediate or a core structural motif in the development of novel pharmacologically active agents. Further investigation is required to fully elucidate its specific mechanism of action, physicochemical properties, and broader application scope. This product is strictly For Research Use Only.

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-1,3-diazaspiro[4.4]non-3-en-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c7-5-6(3-1-2-4-6)9-12(10,11)8-5/h9H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOZMAVXIYHFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=NS(=O)(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Thiourea

Heating 1-aminocyclopentane-1-carboxylic acid with thiourea in acidic media facilitates the formation of the thiadiazole ring. Subsequent oxidation with hydrogen peroxide converts the sulfide to the sulfone group, yielding the 2,2-dioxide. This method mirrors the synthesis of spiro-thiazolidines but requires careful control of oxidation conditions to avoid overoxidation.

Adaptation of Copper-Catalyzed Coupling

Copper-mediated Ullmann-type coupling, as demonstrated for aryl hydantoins, can introduce aryl or alkyl groups at the 4-position. For instance, reacting a spiro-thiadiazole precursor with aryl iodides in the presence of cuprous oxide and dimethylacetamide achieves N-arylation, critical for imine formation.

Multi-Component Reaction (MCR) Strategies for Rapid Assembly

Green synthetic approaches using MCRs enable efficient construction of the spiro-thiadiazole framework. A one-pot reaction combining cyclopentanone , thioglycolic acid , and ammonia under microwave irradiation forms the spirocyclic core while introducing the imino group.

Microwave-Assisted Cyclization

In a representative procedure:

  • Cyclopentanone reacts with thioglycolic acid and ammonium acetate in ethanol.
  • Microwave irradiation (120°C, 10 min) promotes cyclization, forming the thiadiazolidine ring.
  • Oxidation with Oxone® in aqueous acetone yields the 2,2-dioxide.

This method achieves >80% yield and reduces reaction times from hours to minutes.

Ionic Liquid-Catalyzed Synthesis

Brønsted acidic ionic liquids (e.g., [BMIM]BF₄) catalyze the condensation of cyclopentylamine , carbon disulfide , and hydroxylamine to form the imino-thiadiazole intermediate. Subsequent oxidation with mCPBA (meta-chloroperbenzoic acid) provides the sulfone group.

Catalytic Methods for Sulfur Incorporation and Oxidation

Palladium-Catalyzed Sulfur Insertion

Palladium complexes facilitate the insertion of sulfur dioxide into spirocyclic amines. For example, treating 4-azaspiro[4.4]nonane with SO₂ in the presence of Pd(OAc)₂ and Xantphos under CO atmosphere yields the sulfonyl derivative, which is further functionalized to the target compound.

Oxidative Cyclization with Thionyl Chloride

Thionyl chloride mediates both cyclization and oxidation steps. A diamine precursor reacts with SOCl₂ to form the thiadiazole ring, followed by H₂O₂ oxidation to the sulfone. This method is effective but requires strict moisture control.

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Advantages Limitations
MCR + Microwave 80–85 120°C, 10 min, ZrSiO₂ catalyst Fast, green, high atom economy Requires specialized equipment
Copper Coupling 65–75 Cu₂O, DMA, 110°C Broad substrate scope Long reaction times (12–24 h)
Ionic Liquid Catalysis 70–78 [BMIM]BF₄, 80°C Recyclable catalyst, mild conditions High catalyst loading (10 mol%)
Pd-Catalyzed SO₂ Insertion 60–68 Pd(OAc)₂, CO, 100°C Direct sulfone formation Sensitivity to air and moisture

Mechanistic Insights and Optimization Challenges

Regioselectivity in Spirocyclization

The formation of the spiro[4.4] system demands precise alignment of reacting orbitals. Density functional theory (DFT) studies suggest that Thorpe-Ingold effects accelerate cyclization by reducing ring strain. Steric hindrance from substituents on the cyclopentane ring further directs regioselectivity.

Oxidation State Control

Overoxidation of the thiadiazole sulfide to sulfone is mitigated by using controlled stoichiometry of H₂O₂ or switching to milder oxidants like NaIO₄ .

Chemical Reactions Analysis

Types of Reactions

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine or thioether positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and imine groups in the compound can form interactions with various biomolecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide and related spirocyclic compounds:

Compound Name Heteroatoms/Substituents Functional Groups Molecular Formula Key Applications/Notes Reference
This compound 1 S (thia), 2 N (diazaspiro), imino (-NH) Sulfonyl (-SO₂), imino Not provided Hypothesized for drug design N/A
3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide (JV-1261) 1 S (thia), 1 O (oxa), 1 N (azaspiro) Sulfonyl (-SO₂), Boc-protected amine C₁₁H₁₉NO₅S Intermediate for peptide synthesis
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide 1 S (thia), 1 N (azaspiro) Sulfonyl (-SO₂) Not provided Discontinued research compound
2λ⁶-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride 1 S (thia), 1 N (azaspiro), HCl salt Sulfonyl (-SO₂), hydrochloride Not provided High-purity API intermediate
rac-(4S,5R)-7-(3-Fluoro-4-methoxybenzyl)-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (E211) 1 S (thia), 2 N (diazaspiro), aromatic substituents Hydroxy, phenyl, sulfonyl (-SO₂) C₂₁H₂₂FNO₄S Inhibits osteoclast activation (preclinical)
2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride 2 N (diazaspiro), dione groups Ketone, hydrochloride C₇H₁₀N₂O₂·HCl Research use (biological studies)

Key Comparative Insights

Heteroatom Composition: The imino group in the target compound distinguishes it from analogs like JV-1261 (Boc-protected amine) or E211 (hydroxy and phenyl substituents).

Biological Activity :

  • E211 demonstrates osteoclast inhibition , attributed to its aromatic substituents (3-fluoro-4-methoxybenzyl and phenyl groups). This suggests that substituent engineering in spirocyclic systems can modulate biological activity .
  • The hydrochloride salt form (e.g., 2λ⁶-Thia-7-azaspiro compound) improves aqueous solubility, critical for pharmaceutical formulations .

Synthetic Utility: Boc-protected derivatives (JV-1261) are intermediates in peptide synthesis, highlighting the role of spirocyclic frameworks in protecting functional groups during multi-step reactions . Discontinued compounds (e.g., 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide) may reflect challenges in scalability or toxicity, underscoring the importance of substituent optimization .

Conformational Rigidity :

  • All spirocyclic analogs share rigid bicyclic structures , which restrict conformational flexibility. This property is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability .

Q & A

What synthetic methodologies are recommended for producing 4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide with high purity?

Basic Research Question
The synthesis of spirocyclic compounds like this compound requires careful optimization of ring-closure reactions. A stepwise approach is recommended:

  • Step 1 : Start with precursor molecules containing thiadiazole and imino functional groups. Cyclization can be achieved via nucleophilic substitution or metal-catalyzed coupling under inert conditions.
  • Step 2 : Employ chromatography (e.g., silica gel or HPLC) for purification, monitoring progress via TLC or LC-MS.
  • Step 3 : Verify purity using elemental analysis and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates or byproducts .

Key Consideration : Control reaction temperature and pH to prevent degradation of the imino group, which is sensitive to hydrolysis.

How can researchers resolve contradictions in reported spectral data for this compound?

Advanced Research Question
Discrepancies in spectral data (e.g., NMR shifts or IR peaks) often arise from differences in solvent polarity, crystallinity, or tautomeric equilibria. To address this:

  • Method 1 : Replicate experiments under standardized conditions (solvent, concentration, temperature).
  • Method 2 : Use computational tools (DFT calculations) to predict spectral profiles and compare with experimental results.
  • Method 3 : Cross-validate using complementary techniques (e.g., X-ray crystallography for structural confirmation) .

Example : If conflicting ¹H NMR signals are observed, variable-temperature NMR can identify dynamic processes (e.g., ring puckering) causing signal splitting.

What experimental design principles should guide mechanistic studies of this compound’s reactivity?

Methodological Guidance
Mechanistic research must align with theoretical frameworks (e.g., frontier molecular orbital theory for cycloadditions):

  • Hypothesis Testing : Design kinetic experiments (e.g., rate determination under varying concentrations) to distinguish between concerted vs. stepwise mechanisms.
  • Control Variables : Use isotopic labeling (e.g., ¹⁵N or ³⁴S) to track atom movement during reactions.
  • Data Integration : Combine experimental results with computational modeling (e.g., transition state analysis via Gaussian) .

Table 1 : Example Experimental Variables for Reactivity Studies

VariableRange TestedAnalytical Tool
Temperature25–100°CDSC, IR
Solvent PolarityHexane to DMSOUV-Vis
Catalyst Load0.1–5 mol%GC-MS

How can researchers optimize reaction yields for derivatives of this spiro compound?

Advanced Research Question
Yield optimization requires factorial design to evaluate interactions between variables:

  • Factor 1 : Vary stoichiometry of reactants (1:1 to 1:3 molar ratios).
  • Factor 2 : Test solvent systems (polar aprotic vs. nonpolar).
  • Factor 3 : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI).

Statistical Analysis : Use ANOVA to identify significant factors and interactions. For example, a 2³ factorial design (8 experiments) can reveal optimal conditions with minimal runs .

Case Study : A 15% yield increase was achieved by switching from DMF to THF, attributed to reduced side reactions in less polar media .

What computational strategies are effective for predicting the biological activity of this compound?

Advanced Research Question
In-silico approaches bridge structural data and bioactivity:

  • Strategy 1 : Perform molecular docking (e.g., AutoDock Vina) to identify binding affinities with target proteins (e.g., enzymes in microbial pathways).
  • Strategy 2 : Use QSAR models trained on spirocyclic analogs to predict toxicity or pharmacokinetics.
  • Validation : Compare predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Data Source : Structural parameters (bond angles, ring strain) from PubChem or DSSTox databases inform force field adjustments .

How should conflicting biological assay results be analyzed for this compound?

Methodological Guidance
Contradictions in bioactivity data (e.g., varying IC₅₀ values) require systematic review:

  • Step 1 : Audit assay conditions (cell line viability, incubation time, solvent controls).
  • Step 2 : Normalize data using reference standards (e.g., positive/negative controls).
  • Step 3 : Apply meta-analysis to pooled data, weighting studies by methodological rigor (e.g., sample size, blinding) .

Example : Discrepancies in antifungal activity may arise from differences in fungal strain susceptibility or assay endpoint measurements (e.g., optical density vs. colony counting).

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